molecular formula C32H34N2O12 B1205910 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin CAS No. 89196-08-7

3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Cat. No.: B1205910
CAS No.: 89196-08-7
M. Wt: 638.6 g/mol
InChI Key: YIMDLWDNDGKDTJ-QLKYHASDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.

Properties

CAS No.

89196-08-7

Molecular Formula

C32H34N2O12

Molecular Weight

638.6 g/mol

IUPAC Name

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1

InChI Key

YIMDLWDNDGKDTJ-QLKYHASDSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Synonyms

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 6
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

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